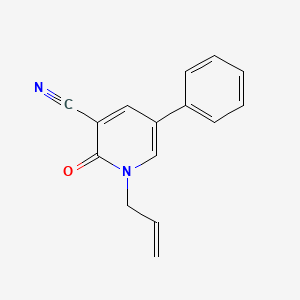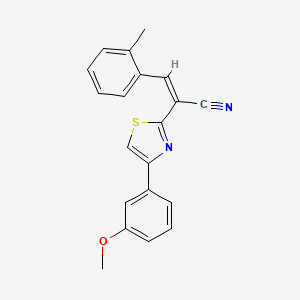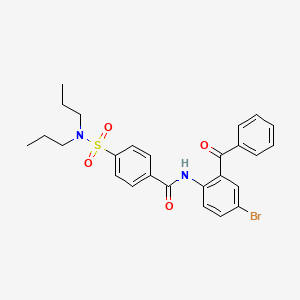
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Material: 5,6,7,8-tetrahydroquinazoline
Reagents: 4-Methyl-2-bromopyridine, potassium carbonate
Conditions: Heating in dimethylformamide (DMF)
Reaction: Nucleophilic substitution to attach the pyridine ring
Formation of the Carboxamide Group:
Starting Material: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline
Reagents: Acyl chloride (e.g., acetyl chloride)
Conditions: Room temperature, presence of a base (e.g., triethylamine)
Reaction: Formation of the carboxamide group
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions
-
Formation of the Quinazoline Core:
Starting Material: 2-Aminobenzamide
Reagents: Formaldehyde, formic acid
Conditions: Reflux in methanol
Reaction: Cyclization to form 5,6,7,8-tetrahydroquinazoline
化学反応の分析
Types of Reactions: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents, controlled temperature
Products: Oxidized derivatives, such as quinazoline N-oxides
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperature
Products: Reduced forms, such as dihydroquinazoline derivatives
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Organic solvents, room temperature
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, dimethylformamide, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products:
Oxidized Derivatives: Quinazoline N-oxides
Reduced Derivatives: Dihydroquinazoline compounds
Substituted Derivatives: Halogenated quinazolines
科学的研究の応用
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
- Evaluated for its pharmacokinetic properties and bioavailability.
-
Industry:
- Used in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases
Receptors: G-protein coupled receptors, ion channels
Pathways: Apoptosis, cell proliferation, inflammation
類似化合物との比較
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives:
-
N-(4-Methylpyridin-2-yl)acetamide:
- Similar structure but lacks the tetrahydroquinazoline core.
- Different biological activity and reactivity.
-
2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide:
- Contains a benzamide group instead of a carboxamide.
- Different pharmacological properties.
-
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide:
- Contains a thiophene ring instead of a quinazoline core.
- Different applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific combination of a quinazoline core with a pyridine moiety and a carboxamide group, which imparts distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-7-16-13(8-10)19-15(20)14-11-4-2-3-5-12(11)17-9-18-14/h6-9H,2-5H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTAQDLSMIODHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2569600.png)


![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569605.png)


![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)

![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2569613.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2569619.png)
